Researchers frequently struggle with Adenine free base's poor aqueous solubility (
Adenine hydrochloride (CAS 2922-28-3) is the monohydrochloride salt of the fundamental purine nucleobase, adenine. While the core purine structure is universally recognized for its role in cellular respiration, ATP energy transfer, and nucleic acid synthesis, the hydrochloride salt form is specifically engineered to overcome the severe physical handling limitations of the native free base . By protonating the basic nitrogen, this compound achieves drastically improved aqueous solubility and provides a stable, predictable stoichiometry for complex chemical synthesis. In industrial and advanced laboratory settings, Adenine hydrochloride is the preferred precursor for manufacturing nucleoside analogs, formulating high-concentration biological media, and reliably inducing preclinical hyperuricemic nephropathy models .
Procurement teams often default to Adenine free base (CAS 73-24-5) due to its widespread availability and lower baseline cost; however, this substitution frequently fails in application. Adenine free base is notoriously hydrophobic, exhibiting an aqueous solubility of less than 1 mg/mL at neutral pH . Attempting to force the free base into solution requires the addition of strong acids (e.g., 0.5 M HCl) or high concentrations of organic solvents like DMSO, which can introduce severe cytotoxicity in cell culture assays or skew the pH of sensitive formulations . Furthermore, in synthetic API manufacturing, the unprotonated nitrogen of the free base can participate in unwanted side reactions, whereas Adenine hydrochloride provides a pre-protonated, protected state that ensures stoichiometric precision and higher yields without requiring in situ acidification.
A primary procurement driver for Adenine hydrochloride is its vastly superior aqueous solubility compared to the free base. While adenine free base is notoriously difficult to dissolve in neutral water (typically <1 mg/mL) and requires the addition of 0.5 M HCl or DMSO to achieve working concentrations, Adenine hydrochloride readily dissolves in warm water to yield clear solutions at concentrations up to 50 mg/mL . This 50-fold increase in native aqueous solubility eliminates the need for harsh solvent additions that can induce cytotoxicity or alter the pH of delicate biological assays.
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 50 mg/mL (warm water) |
| Comparator Or Baseline | Adenine free base (<1 mg/mL in neutral water) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Neutral to slightly warm aqueous conditions without organic co-solvents |
Allows formulators and biologists to prepare high-concentration stock solutions without introducing cytotoxic solvents or extreme pH shifts.
In preclinical pharmacology, adenine derivatives are standard agents for inducing hyperuricemic nephropathy. However, utilizing adenine free base often results in inconsistent oral suspensions, leading to variable gastrointestinal absorption and high standard deviations in serum uric acid levels. Adenine hydrochloride is specifically selected for these models because its enhanced solubility profile ensures uniform dosing in aqueous vehicles . This uniform bioavailability accelerates the reproducible deposition of uric acid crystals in the kidneys, creating a more consistent pathological baseline for evaluating uricosuric drugs.
| Evidence Dimension | In vivo dosing vehicle compatibility |
| Target Compound Data | Forms uniform, high-concentration aqueous solutions/suspensions |
| Comparator Or Baseline | Adenine free base (forms highly heterogeneous, difficult-to-dose suspensions) |
| Quantified Difference | Significantly improved dose-to-dose consistency |
| Conditions | Oral gavage or drinking water administration in rodent models |
Reduces intra-cohort variability in hyperuricemia models, minimizing the number of animals required to achieve statistical significance.
For synthetic chemists developing modified oligodeoxynucleotides (ODNs) or antiviral nucleoside analogs, the protonated state of the purine ring is critical. Adenine hydrochloride provides a pre-protonated amine with a distinct thermal decomposition profile (289-291°C) compared to the extremely high melting point of the free base (~360°C) . In free-radical cyclopolymerization reactions, utilizing the hydrochloride salt of adenine derivatives allows for controlled oligomer formation and protects the basic nitrogen during complex coupling steps, whereas the neutral free base often requires in situ acidification that can complicate reaction stoichiometry and lower overall yields [1].
| Evidence Dimension | Thermal decomposition and reactive state |
| Target Compound Data | Decomposes at 289-291°C; pre-protonated basic nitrogen |
| Comparator Or Baseline | Adenine free base (melts/sublimes ~360°C; unprotonated) |
| Quantified Difference | ~70°C lower thermal transition point with built-in protecting-group-like behavior |
| Conditions | Free-radical cyclopolymerization and nucleoside coupling reactions |
Streamlines complex synthetic workflows by providing a highly pure, pre-activated salt form that prevents unwanted side reactions at the basic nitrogen.
Because it achieves aqueous solubility up to 50 mg/mL without the need for DMSO or external acidification, Adenine hydrochloride is the optimal choice for formulating rich yeast media (e.g., PMG media) and specialized mammalian cell culture supplements .
The enhanced solubility of the hydrochloride salt allows for the preparation of uniform dosing vehicles (via oral gavage or drinking water). This ensures highly reproducible in vivo induction of hyperuricemic nephropathy and consistent uric acid crystal deposition in rodent models.
In API manufacturing and polymer chemistry, the pre-protonated state and distinct thermal profile of Adenine hydrochloride protect the purine ring during complex coupling and free-radical cyclopolymerization reactions, leading to higher yields of modified oligodeoxynucleotides (ODNs) compared to the free base [1].
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